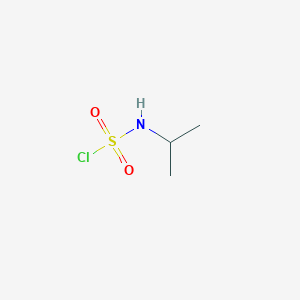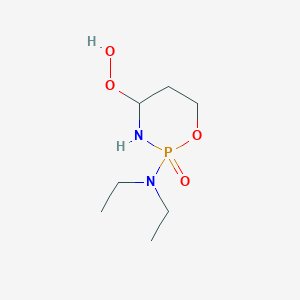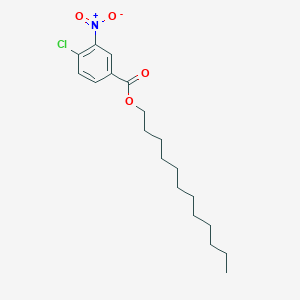
2-Amino-2-indancarboxylic acid
Übersicht
Beschreibung
2-Amino-2-indancarboxylic acid is a compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is known for its potential as a tyrosine hydroxylase inhibitor, which plays a crucial role in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This compound is characterized by its white powder form and is slightly soluble in DMSO and methanol .
Vorbereitungsmethoden
The synthesis of 2-Amino-2-indancarboxylic acid involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate is then subjected to further reactions to yield the desired compound. Industrial production methods often involve stereoselective synthetic sequences and enantiodivergent approaches to ensure the production of high-purity this compound.
Analyse Chemischer Reaktionen
2-Amino-2-indancarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Carbocarboxylation: This reaction utilizes both the alkyl and carboxyl components, offering a sustainable approach to synthesizing valuable derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-indancarboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 2-Amino-2-indancarboxylic acid involves the inhibition of tyrosine hydroxylase, an enzyme crucial for the biosynthesis of catecholamines. By inhibiting this enzyme, the compound can modulate the levels of dopamine, norepinephrine, and epinephrine in the body. This inhibition occurs through the formation of hydrogen bonds with the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-indancarboxylic acid can be compared with other similar compounds such as:
2-Aminocyclobutane-1-carboxylic acid: Both compounds are used in the synthesis of rigid beta-peptides, but this compound offers greater structural rigidity.
2-Aminopyridine-3-carboxylic acid: This compound shares similar chemical properties but differs in its molecular structure and specific applications.
Eigenschaften
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQFXIWMAQOCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290762 | |
| Record name | 2-Amino-2-indancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27473-62-7 | |
| Record name | 27473-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-indancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aic's rigid structure can influence the conformation of peptides, impacting their biological activity. This has been demonstrated in studies of chemotactic peptides, where Aic analogs displayed higher locomotion activity compared to the parent peptide, formyl-Met-Leu-Phe (fMLP) []. This suggests that the conformational constraint imposed by Aic can enhance the interaction of peptides with their targets.
A: Research indicates that incorporating Aic into vasopressin analogs, specifically at positions 2 or 3, significantly influences their interaction with vasopressin and oxytocin receptors []. Molecular modeling studies suggest that the valence angle between the aromatic rings at these positions, influenced by Aic, correlates with the analog's biological activity []. This highlights the potential of Aic for fine-tuning the activity and selectivity of peptide-based drugs.
A: Yes, a study demonstrated the successful development of a highly potent V2 agonist by modifying arginine vasopressin analogues with Aic at the N-terminal []. The resulting peptide, [Mpa1,Aic2,Val4,D-Arg8]VP, exhibited antidiuretic activity comparable to one of the most potent antidiuretic vasopressin analogues known [].
A: Absolutely. Recent research has focused on developing methods for the late-stage modification of Aic-containing peptides []. One such method involves a [2+2+2] cyclotrimerization reaction to incorporate a benzylhalo functionality, opening avenues for further modifications via Sonogashira coupling, Suzuki-Miyaura cross-coupling, and other reactions []. This expands the possibilities for tailoring Aic-based peptides for specific applications.
A: Crystallographic studies of Aic-containing peptides provide valuable insights. For instance, in an fMLP analog with Aic replacing phenylalanine, the peptide exhibited a helical folding stabilized by the Aic residue []. This conformation was found to be crucial for the peptide's ability to stimulate superoxide production [], showcasing the importance of Aic's conformational influence.
A: Interestingly, the crystal structure of an fMLP analog with Aic replacing phenylalanine revealed a backbone conformation similar to that of fMLP bound to an immunoglobulin (Bence-Jones dimer) [, ]. This suggests that Aic can induce conformations in peptides that mimic those observed in natural ligand-receptor interactions, potentially leading to enhanced binding affinity and selectivity.
ANone: Chemotactic peptides play a crucial role in the immune response by directing the migration of immune cells to the site of inflammation. By understanding how Aic influences the structure and activity of these peptides, researchers can develop more effective treatments for inflammatory diseases.
A: Several methods have been reported for Aic synthesis, including a highly efficient route involving the dialkylation of a nickel(II) complex of a glycine Schiff base with o-dibromoxylylene []. Incorporation of Aic into peptides typically involves standard peptide coupling procedures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
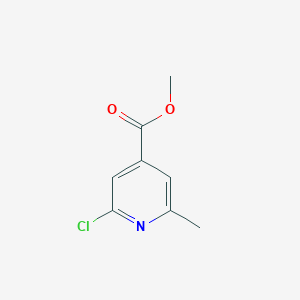
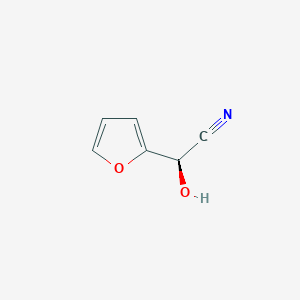

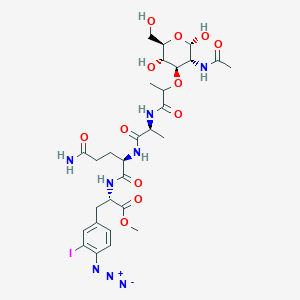
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
